

# Technical Monograph: 2-(Chloromethyl)-5-methoxy-1,3-benzothiazole

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## Compound of Interest

**Compound Name:** 2-(Chloromethyl)-5-methoxy-1,3-benzothiazole

**CAS No.:** 131105-83-4

**Cat. No.:** B590485

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## Advanced Scaffold for Medicinal Chemistry & Drug Discovery[1]

### Executive Summary

**2-(Chloromethyl)-5-methoxy-1,3-benzothiazole** (CAS: 131105-83-4) is a privileged heterocyclic building block extensively utilized in the synthesis of bioactive agents.[1] Distinguished by its bicyclic benzothiazole core and a highly reactive chloromethyl electrophilic handle, this compound serves as a critical intermediate for introducing the pharmacologically active benzothiazole moiety into larger molecular architectures.[2]

Its utility spans therapeutic areas including oncology (antitumor agents), infectious diseases (antimicrobials/antifungals), and neurodegenerative research (imaging tracers).[2] The 5-methoxy substituent modulates the electronic properties of the ring system, enhancing lipophilicity and often contributing to the fluorescence properties desirable in biological probes.

## Chemical Profile & Identity

Property	Detail
IUPAC Name	2-(Chloromethyl)-5-methoxy-1,3-benzothiazole
CAS Number	131105-83-4
Molecular Formula	C <sub>9</sub> H <sub>8</sub> ClNOS
Molecular Weight	213.68 g/mol
Physical State	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, DMF, CH <sub>2</sub> Cl <sub>2</sub> , CHCl <sub>3</sub> ; low solubility in water
Stability	Moisture sensitive (hydrolysis of alkyl chloride); light sensitive
SMILES	<chem>COC1=CC2=C(C=C1)SC(=N2)CCI</chem>

## Synthetic Logic & Mechanism

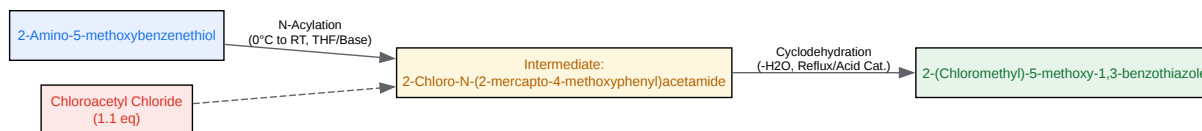
### The "Self-Validating" Synthesis Protocol

The most robust route to **2-(chloromethyl)-5-methoxy-1,3-benzothiazole** involves the condensation of 2-amino-5-methoxybenzenethiol with chloroacetyl chloride.<sup>[1]</sup> This reaction is preferred over chloroacetic acid methods due to the higher reactivity of the acid chloride, which drives the initial amide formation rapidly, preventing oxidation of the sensitive thiol group.<sup>[2]</sup>

Mechanistic Causality:

- N-Acylation: The amino group of the benzenethiol attacks the carbonyl of chloroacetyl chloride. This is kinetically favored over S-acylation.<sup>[1]</sup>
- Cyclodehydration: Under acidic conditions or thermal drive, the thiol group attacks the amide carbonyl oxygen (or the imidoyl chloride intermediate), followed by loss of water to aromatize the thiazole ring.<sup>[2]</sup>

## Synthesis Pathway Visualization



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Caption: Stepwise formation of the benzothiazole core via acylation and subsequent cyclodehydration.

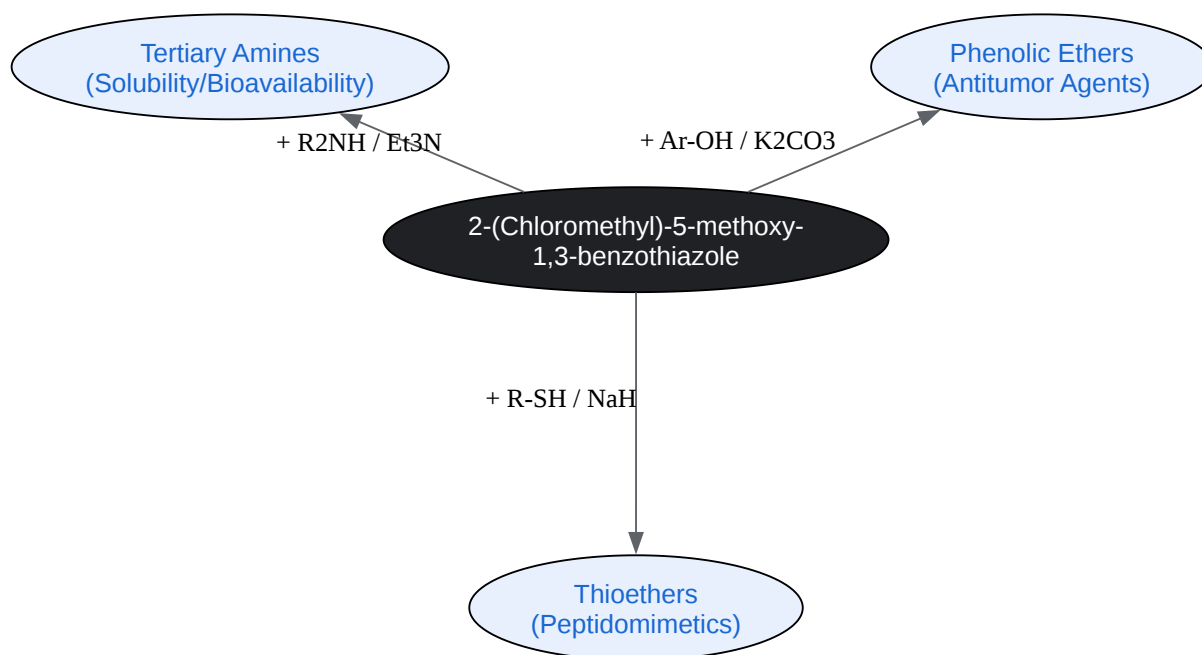
## Reactivity & Functionalization

The core value of this compound lies in the chloromethyl group, which acts as a versatile electrophile for S<sub>N</sub>2 reactions.[2] The benzothiazole ring acts as an electron-withdrawing group relative to the methylene, activating the chloride for displacement.

## Key Transformations

- O-Alkylation (Ether Formation): Reaction with phenols (e.g., 4-hydroxybenzophenone derivatives) yields ethers.[2] This is a common strategy to link the benzothiazole pharmacophore to other aryl systems.
- N-Alkylation: Reaction with secondary amines (e.g., piperazine, morpholine) yields tertiary amines, often improving water solubility of the final drug candidate.[2]
- S-Alkylation: Reaction with thiols generates thioethers, useful in peptide mimetics or fragment-based drug discovery.[1]

## Reactivity Map



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Caption: Divergent synthesis capabilities of the chloromethyl scaffold via Nucleophilic Substitution (S<sub>N</sub>2).

## Experimental Protocols

### Protocol A: Synthesis of 2-(Chloromethyl)-5-methoxy-1,3-benzothiazole

Note: This protocol synthesizes the core scaffold from precursors.

Reagents:

- 2-Amino-5-methoxybenzenethiol (10 mmol)
- Chloroacetyl chloride (11 mmol)[2]

- Toluene (anhydrous, 50 mL)
- Triethylamine (11 mmol)[2]

#### Procedure:

- Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-amino-5-methoxybenzenethiol in anhydrous toluene. Cool to 0°C.
- Acylation: Add triethylamine followed by the dropwise addition of chloroacetyl chloride over 15 minutes. Causality: Low temperature prevents uncontrolled exotherms and side reactions at the sulfur atom.
- Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
- Cyclization: Reflux the mixture for 3–5 hours using a Dean-Stark trap if necessary to remove water (though the acid chloride route releases HCl). Monitor by TLC (Hexane:EtOAc 4:1).[2]
- Workup: Cool to RT. Wash with saturated NaHCO<sub>3</sub> (2 x 20 mL) to neutralize HCl salts.[2] Wash with brine. Dry organic layer over Na<sub>2</sub>SO<sub>4</sub>.
- Purification: Concentrate in vacuo. Recrystallize from ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[2]

## Protocol B: General Nucleophilic Substitution (Ether Synthesis)

Target: Linking the scaffold to a phenol (e.g., for bioactive derivative synthesis).[2]

#### Reagents:

- **2-(Chloromethyl)-5-methoxy-1,3-benzothiazole** (1.0 eq)
- Substituted Phenol (1.0 eq)[2][3]
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>, anhydrous, 2.0 eq)[2]
- DMF or Acetone (dry)[2]

#### Procedure:

- Activation: Dissolve the phenol in DMF/Acetone and add  $K_2CO_3$ . Stir at RT for 30 mins to generate the phenoxide anion.
- Coupling: Add **2-(chloromethyl)-5-methoxy-1,3-benzothiazole**.
- Heating: Heat to 60–80°C (DMF) or reflux (Acetone) for 4–8 hours.
- Validation: Monitor consumption of the starting chloride by TLC.
- Isolation: Pour into ice water. If solid precipitates, filter and wash.[2][4][5] If oil, extract with EtOAc.[2]

## Medicinal Chemistry Applications

The 5-methoxy-benzothiazole unit is a bioisostere for indole and other fused heterocycles. The methoxy group at position 5 is critical for:

- Hydrogen Bond Acceptance: Interacts with specific residues in enzyme binding pockets (e.g., kinases).[2]
- Fluorescence: Derivatives often exhibit fluorescence, making them useful as "turn-on" probes for amyloid-beta fibrils in Alzheimer's research.[1]
- Metabolic Stability: The methoxy group blocks metabolic oxidation at the 5-position.

#### Notable Derivatives:

- (2-(Benzo[d]thiazol-2-ylmethoxy)phenyl)methanones: Synthesized via the chloromethyl intermediate, these show potent antitumor activity against breast cancer cell lines [1].[2]
- Benzothiazole-Piperazine Hybrids: Formed by displacing the chloride with piperazine, these exhibit broad-spectrum antimicrobial activity.[1]

## Safety & Handling (MSDS Summary)

- Hazards: The compound is an alkylating agent. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Treat as a potential mutagen.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent hydrolysis to the alcohol (2-hydroxymethyl analog).
- Disposal: Quench excess alkylating agent with dilute ammonia or thiosulfate solution before disposal into halogenated waste streams.

## References

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